molecular formula C5H8BrClN2O B2403014 2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride CAS No. 2490412-73-0

2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride

Cat. No.: B2403014
CAS No.: 2490412-73-0
M. Wt: 227.49
InChI Key: FUGRMYWJYKPGAC-UHFFFAOYSA-N
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Description

2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C5H7BrN2O·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride typically involves the bromination of an oxazole derivative followed by amination. One common method involves the reaction of 3-bromo-4-chloro-1,2-oxazole with ethylenediamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination reactions, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 3-position of the oxazole ring can enhance its ability to participate in substitution reactions and interact with biological targets .

Properties

IUPAC Name

2-(3-bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O.ClH/c6-5-4(1-2-7)3-9-8-5;/h3H,1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGRMYWJYKPGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)Br)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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